molecular formula C11H11BrO3 B12112134 3-(4-Bromophenoxy)pentane-2,4-dione

3-(4-Bromophenoxy)pentane-2,4-dione

Katalognummer: B12112134
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: GSPKLUYBKXFLCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenoxy)pentane-2,4-dione is an organic compound with the molecular formula C11H11BrO3 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a 4-bromophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)pentane-2,4-dione typically involves the reaction of 4-bromophenol with pentane-2,4-dione under specific conditions. One common method is to use a base such as potassium carbonate to deprotonate the phenol, followed by the addition of pentane-2,4-dione. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenoxy)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a quinone derivative .

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenoxy)pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenoxy)pentane-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromophenoxy group can enhance the compound’s affinity for these targets, leading to more effective inhibition. The pathways involved often include the modulation of enzymatic activity and the disruption of normal cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-2,4-pentanedione: A simpler analog without the phenoxy group.

    4-Bromophenol: The precursor used in the synthesis of 3-(4-Bromophenoxy)pentane-2,4-dione.

    Pentane-2,4-dione: The parent compound without any substituents.

Uniqueness

This compound is unique due to the presence of both the bromophenoxy and diketone functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications. The bromophenoxy group enhances its ability to participate in substitution reactions, while the diketone moiety allows for various condensation and redox reactions .

Eigenschaften

Molekularformel

C11H11BrO3

Molekulargewicht

271.11 g/mol

IUPAC-Name

3-(4-bromophenoxy)pentane-2,4-dione

InChI

InChI=1S/C11H11BrO3/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3

InChI-Schlüssel

GSPKLUYBKXFLCG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(=O)C)OC1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.